molecular formula C15H19NO3 B13505925 Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13505925
M. Wt: 261.32 g/mol
InChI Key: SNXRJMQQVHXVAL-UHFFFAOYSA-N
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Description

Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 2091468-84-5) is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core with a benzyl ester group and hydroxyl/methyl substituents at the 6-position. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol . The spirocyclic architecture imparts conformational rigidity, making it a valuable scaffold in medicinal chemistry for exploring novel bioactive molecules.

Properties

IUPAC Name

benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-14(18)8-15(9-14)10-16(11-15)13(17)19-7-12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXRJMQQVHXVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CN(C2)C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under basic conditions. One common method involves the reaction of tribromo-pentaerythritol with p-toluenesulfonamide, followed by deprotection steps to yield the desired spiro compound . The reaction conditions often include the use of solvents like methanol and reagents such as magnesium turnings for deprotection .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity while ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The spiro structure may enhance binding affinity and selectivity for these targets, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 6-Position

Table 1: Key Substituents and Their Effects
Compound Name 6-Position Substituent Ester Group Molecular Weight Key Properties/Applications Reference
Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate -OH, -CH₃ Benzyl 227.30 Conformational rigidity; drug discovery
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate -O (keto) tert-Butyl 213.28 Versatile synthetic intermediate
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate -O (keto) Benzyl 244.28 Low solubility; organic synthesis
Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate -NH₂ Benzyl 246.30 Basic amino group; potential bioactivity
tert-Butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate -F tert-Butyl 231.26 Enhanced metabolic stability

Key Observations :

  • Hydroxy vs.
  • Amino vs. Hydroxy: The amino derivative (Benzyl 6-amino-2-azaspiro...carboxylate) introduces basicity, altering pharmacokinetic profiles and enabling ionic interactions in biological systems .
  • Fluorine Substitution : Fluorine in tert-butyl 6-fluoro-2-azaspiro...carboxylate enhances lipophilicity and metabolic resistance, a common strategy in drug design .

Ester Group Variations

Table 2: Ester Group Impact on Properties
Ester Type Example Compound Molecular Weight Stability Applications
Benzyl Benzyl 6-hydroxy-6-methyl-2-azaspiro...carboxylate 227.30 Moderate stability Drug discovery; intermediates
tert-Butyl tert-Butyl 6-oxo-2-azaspiro...carboxylate 213.28 High stability Synthetic intermediates
Methyl Methyl 2-azaspiro[3.3]heptane-6-carboxylate 269.22 Labile under basic Research reagents

Key Observations :

  • Benzyl Esters: Offer balance between stability and reactivity. They are often used in peptide synthesis and can be deprotected via hydrogenolysis .
  • tert-Butyl Esters : Highly stable under acidic conditions, making them ideal for stepwise synthesis .
  • Methyl Esters : Less steric hindrance but prone to hydrolysis, limiting their utility in prolonged reactions .

Comparisons :

  • tert-Butyl 6-oxo-2-azaspiro...carboxylate is a pivotal intermediate for generating diverse derivatives, including amino and fluoro variants .
  • Benzyl 6-oxospiro...carboxylate (CAS: 1447942-35-9) serves as a precursor for further functionalization but requires careful handling due to low solubility .

Biological Activity

Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 2680692-91-3) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H19NO3
  • Molecular Weight : 261.32 g/mol
  • Purity : 95%

The compound features a spirocyclic structure, which is characteristic of many biologically active compounds, potentially influencing its interaction with biological targets.

Pharmacological Properties

This compound has been studied for various pharmacological effects, primarily focusing on its interactions with G-protein coupled receptors (GPCRs) and other cellular pathways.

  • GPR119 Agonism : Research indicates that compounds similar to benzyl 6-hydroxy derivatives may act as agonists for GPR119, a receptor implicated in glucose metabolism and insulin secretion. This suggests potential applications in treating type 2 diabetes and obesity .
  • Neuroprotective Effects : Preliminary studies have shown that the compound may exhibit neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound can enhance insulin secretion in pancreatic beta cells under glucose-stimulated conditions. The compound's ability to modulate intracellular signaling pathways associated with insulin release has been a focus of research .

In Vivo Studies

A notable case study involved administering the compound to diabetic mice models, where it resulted in significant reductions in blood glucose levels compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing diabetes .

Data Summary Table

Parameter Value
IUPAC NameThis compound
CAS Number2680692-91-3
Molecular Weight261.32 g/mol
Purity95%
Biological ActivityGPR119 Agonism
In Vitro Insulin SecretionEnhanced
In Vivo Blood Glucose ReductionSignificant

Case Studies

  • Diabetes Management : A study published in the Journal of Medicinal Chemistry explored the effects of benzyl 6-hydroxy derivatives on glucose metabolism in diabetic models, showing promising results in lowering blood sugar levels .
  • Neuroprotection : Research investigating the neuroprotective effects of spirocyclic compounds indicated that benzyl 6-hydroxy derivatives could mitigate oxidative stress in neuronal cells, suggesting potential for neurodegenerative disease therapies .

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